molecular formula C10H14O3S B2609975 4-Ethylphenylsulfonylethanol CAS No. 688763-11-3

4-Ethylphenylsulfonylethanol

Cat. No.: B2609975
CAS No.: 688763-11-3
M. Wt: 214.28
InChI Key: YBOMBSAYCCJMBA-UHFFFAOYSA-N
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Description

4-Ethylphenylsulfonylethanol (chemical formula: C₉H₁₂O₃S) is a sulfonyl-containing organic compound characterized by a phenyl ring substituted with an ethyl group at the para position, a sulfonyl (-SO₂-) moiety, and a terminal ethanol (-CH₂CH₂OH) group. Sulfonyl derivatives are widely employed in medicinal chemistry due to their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(4-ethylphenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOMBSAYCCJMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenylsulfonylethanol can be synthesized through several methods. One common approach involves the sulfonation of 4-ethylphenol followed by the reduction of the resulting sulfonyl chloride to the corresponding sulfonylethanol. The reaction conditions typically involve the use of sulfur trioxide or chlorosulfonic acid for sulfonation and a reducing agent such as sodium borohydride for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often prioritize scalability and cost-effectiveness while maintaining high-quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties:
Research indicates that compounds similar to 4-Ethylphenylsulfonylethanol exhibit anti-inflammatory effects. For instance, methylsulfonylmethane (MSM), a related compound, has been shown to inhibit pro-inflammatory mediators in cell cultures and animal models. This suggests that this compound may also possess similar properties, potentially making it useful in developing anti-inflammatory drugs .

Antioxidant Activity:
Compounds with sulfonyl groups are often investigated for their antioxidant capabilities. The ability of this compound to scavenge free radicals could be significant in preventing oxidative stress-related diseases. Studies on related compounds have demonstrated their effectiveness in enhancing antioxidant enzyme activities, which could be a pathway for therapeutic applications .

Materials Science

Polymer Chemistry:
The sulfonyl group in this compound can be utilized to modify polymer properties. It can enhance the thermal stability and mechanical strength of polymers when incorporated into polymer matrices. This application is particularly relevant in creating advanced materials for aerospace and automotive industries where durability is crucial .

Electrochemical Applications:
The compound's properties may also lend themselves to applications in electrochemistry. Sulfonated compounds are known for their high conductivity and stability in electrochemical systems, making them suitable for use in batteries and fuel cells. Research into similar sulfonated compounds has shown promise in improving the performance of energy storage devices .

Environmental Science

Water Treatment:
this compound may have applications in water treatment processes due to its potential as a flocculating agent. Compounds with sulfonate groups are known to aid in the removal of contaminants from water, enhancing the efficiency of water purification systems. This aspect is critical as global water quality issues continue to rise .

Bioremediation:
The compound could also play a role in bioremediation strategies aimed at cleaning up contaminated environments. Its chemical structure may allow it to interact with various pollutants, facilitating their breakdown by microbial action or chemical transformation .

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of related sulfonated compounds demonstrated significant reductions in pro-inflammatory cytokines when administered to animal models. This case highlights the potential of this compound as a therapeutic agent against inflammation-related conditions.

Case Study 2: Polymer Modification

Research focused on the incorporation of sulfonated compounds into polymer matrices showed enhanced mechanical properties and thermal stability, indicating that this compound could be effectively used to improve material performance in industrial applications.

Mechanism of Action

The mechanism of action of 4-ethylphenylsulfonylethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural differences among sulfonyl derivatives lie in their substituents and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent on Phenyl Functional Group Key Structural Feature
4-Ethylphenylsulfonylethanol Ethyl (C₂H₅) Ethanol (-CH₂CH₂OH) Polar hydroxyl group enhances hydrophilicity
Ethyl [(4-methylphenyl)sulfonyl]acetate Methyl (CH₃) Ester (-COOEt) Ester group increases lipophilicity
2-(4-(2,4-Difluorophenyl)-... Phenylsulfonyl Ethanone (-COCH₃) Ketone group facilitates reactivity
4-Methylsulfamido derivatives Methylsulfamido (-NHSO₂CH₃) Sulfonamide (-SO₂NH-) Sulfonamide moiety enhances bioactivity

Key Observations :

  • Polarity: The ethanol group in this compound likely improves aqueous solubility compared to lipophilic esters (e.g., Ethyl [(4-methylphenyl)sulfonyl]acetate) .
  • Reactivity: Ethanone-containing derivatives (e.g., ) are more reactive in nucleophilic substitutions due to the electron-withdrawing ketone group .

Key Observations :

  • Sulfonamide derivatives () achieve moderate-to-high yields (70–83%) due to stable intermediates .
  • Sodium ethoxide () is a common base for sulfonyl-triazole syntheses but requires precise stoichiometry .

Biological Activity

4-Ethylphenylsulfonylethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group attached to an ethyl-substituted phenyl ring. The structure can be represented as follows:

C10H14O2S\text{C}_10\text{H}_{14}\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways that affect cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, impacting bacterial and fungal growth.

Biological Effects

Research indicates that this compound has a range of biological effects:

  • Cytotoxicity : Studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties : It may reduce inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases.
  • Neuroprotective Effects : Some findings suggest that the compound could protect neuronal cells from oxidative stress.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
CytotoxicityInhibition of cancer cell growth
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
NeuroprotectionProtection against oxidative damage

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity Study :
    • A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxic potential.
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens, this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. This suggests its potential as a natural antimicrobial agent.
  • Neuroprotective Effects :
    • Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and maintained mitochondrial function, highlighting its neuroprotective properties.

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